Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate
Description
Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate is a synthetic ester derivative characterized by a central 2-methylpropanoate backbone esterified to a methyl group and a para-substituted phenoxy moiety. The phenoxy group bears a trifluoromethylthio (-SCF₃) substituent at the 4-position, conferring electron-withdrawing properties and enhanced lipophilicity. Its molecular formula is C₁₂H₁₃F₃O₃S, with a calculated molecular weight of 294.3 g/mol.
Properties
IUPAC Name |
methyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3S/c1-11(2,10(16)17-3)18-8-4-6-9(7-5-8)19-12(13,14)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLSLKKLHSULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate typically involves the following steps:
Thiophenol Formation: : The formation of the thiophenol derivative through a substitution reaction.
Esterification: : The final step involves esterification to form the methyl ester.
Industrial Production Methods: : On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: : Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate undergoes various chemical reactions, including:
Oxidation: : Conversion of the thioether group to sulfoxides or sulfones.
Reduction: : Reduction of the trifluoromethyl group under specific conditions.
Substitution Reactions: : Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed: : The major products include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: : Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate is explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: : In the materials industry, this compound is used in the production of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity towards specific biological targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs include PPAR-targeting molecules with variations in substituents, ester/acid functional groups, and heterocyclic moieties. Key structural differences are outlined below:
Key Observations :
- The target compound’s trifluoromethylthio (-SCF₃) group distinguishes it from analogs with thiazole rings (e.g., GW0742, 8a, 2b) or carboxamido linkers (). This group enhances lipophilicity and metabolic stability compared to oxygen-based substituents .
- Unlike acid forms (e.g., 2b, GW0742), the methyl ester in the target compound suggests a prodrug design , improving membrane permeability before hydrolysis to the active acid form .
Physicochemical Properties
| Property | Target Compound | Compound 8a (Ester) | Compound 2b (Acid) |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~4.2 (estimated) | ~2.8 (estimated) |
| Solubility (aq.) | Low (ester form) | Very low | Moderate (acid form) |
| Metabolic Stability | High (SCF₃ resistance) | Moderate | Low (rapid excretion) |
Q & A
Basic: What synthetic methodologies are optimal for preparing Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate?
Answer:
The synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and protecting group strategies. For example:
- Step 1: Prepare the trifluoromethylthio-phenoxy intermediate via nucleophilic aromatic substitution using 4-mercaptophenol and trifluoromethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Condense the intermediate with methyl 2-methyl-2-hydroxypropanoate using Mitsunobu conditions (DIAD, PPh₃) or acid catalysis (H₂SO₄) .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by LCMS (e.g., m/z ~318 [M+H]⁺) and HPLC retention time analysis .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
- LCMS/HPLC: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to confirm retention time and mass ([M+H]⁺ = 318.3). Compare against reference standards .
- NMR: Key signals include:
- Elemental Analysis: Ensure C, H, F, and S percentages align with theoretical values (e.g., C: 45.3%, F: 18.0%) .
Basic: What are the critical safety and handling protocols for this compound?
Answer:
- Toxicity: Limited data, but structural analogs (e.g., haloxyfop-methyl) show moderate toxicity (LD₅₀ >500 mg/kg in rats). Assume similar risks .
- Handling:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid skin contact—wash immediately with soap/water; use emergency showers if exposed .
- Monitor airborne concentrations via GC-MS; engineering controls (e.g., local exhaust ventilation) are mandatory .
Advanced: How does the trifluoromethylthio group influence the compound’s reactivity and stability?
Answer:
- Electron-Withdrawing Effects: The -SCF₃ group deactivates the aromatic ring, reducing susceptibility to electrophilic substitution but enhancing resistance to oxidative degradation .
- Hydrolytic Stability: The ester group hydrolyzes slowly under acidic conditions (t₁/₂ ~48h at pH 4) but rapidly in basic media (t₁/₂ <1h at pH 10). Stability studies should use buffered solutions (pH 7.4) to mimic physiological conditions .
- Thermal Stability: Decomposes above 200°C; DSC/TGA analysis is recommended for storage and processing guidelines .
Advanced: What strategies address contradictions in biological activity data for analogs of this compound?
Answer:
- Structure-Activity Relationship (SAR): Compare analogs (e.g., haloxyfop-methyl , ethyl 2-[(4-methylphenyl)sulfanyl]propanoate ) to isolate the impact of the trifluoromethylthio group.
- Assay Optimization:
- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity.
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false positives .
- Data Normalization: Apply Hill equation modeling to account for non-linear dose-response curves in enzyme inhibition studies .
Advanced: How can computational methods predict the environmental fate of this compound?
Answer:
- QSPR Modeling: Use EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. The ester group suggests moderate biodegradability (BIOWIN3 ~2.5), while the -SCF₃ group increases persistence .
- Metabolic Pathways: Predict hydrolysis products (e.g., 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid) via enzyme docking simulations (AutoDock Vina) using esterase structures (PDB: 1T9G) .
- Ecotoxicity: Cross-reference with databases (ECOTOX) for aquatic toxicity thresholds of analogs .
Advanced: What are the challenges in scaling up synthesis for research-grade quantities?
Answer:
- Intermediate Purity: Impurities in the trifluoromethylthio-phenoxy intermediate (>95% purity required) can propagate through steps. Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
- Solvent Selection: Replace dichloromethane (environmental concerns) with 2-MeTHF or cyclopentyl methyl ether for greener synthesis .
- Yield Optimization: Employ Design of Experiments (DoE) to optimize reaction time/temperature (e.g., 60°C for 6h vs. room temperature for 24h) .
Advanced: How does the compound interact with biological targets at the molecular level?
Answer:
- Docking Studies: Molecular dynamics simulations (e.g., GROMACS) show the trifluoromethylthio group forms hydrophobic interactions with CYP450 enzymes (e.g., CYP3A4), potentially inhibiting metabolism .
- Fluorescence Quenching: Use tryptophan fluorescence assays to measure binding affinity to serum albumin (e.g., Kd ~10⁻⁶ M) .
- Inhibitory Mechanisms: Test against acetylcholinesterase (Ellman’s assay) and compare IC₅₀ values with commercial inhibitors (e.g., donepezil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
